molecular formula C10H16ClN B13470550 methyl[(1S)-1-phenylpropyl]amine hydrochloride CAS No. 2913226-49-8

methyl[(1S)-1-phenylpropyl]amine hydrochloride

Cat. No.: B13470550
CAS No.: 2913226-49-8
M. Wt: 185.69 g/mol
InChI Key: HUNCXRPUXAZUEN-PPHPATTJSA-N
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Description

methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral organic compound structurally categorized as a substituted benzylamine. The compound features a stereogenic center at the (1S) position, making it a valuable chiral building block or intermediate in asymmetric synthesis and medicinal chemistry research. Chiral amines of this type are frequently employed in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. While the specific biological activity and research applications for this compound are not extensively documented in the public domain, structurally related compounds like phenylpropanolamine (a sympathomimetic agent) are known to act primarily as norepinephrine releasing agents. Related compounds have historically been studied for their effects on adrenergic receptors and have been investigated as decongestants and appetite suppressants, though many have been withdrawn from the market due to safety concerns, such as an increased risk of hemorrhagic stroke . This highlights the importance of careful pharmacological profiling for compounds within this structural family. This product is supplied exclusively for research purposes in laboratory settings. It is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in compliance with their local regulations.

Properties

CAS No.

2913226-49-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(1S)-N-methyl-1-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H/t10-;/m0./s1

InChI Key

HUNCXRPUXAZUEN-PPHPATTJSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC.Cl

Canonical SMILES

CCC(C1=CC=CC=C1)NC.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Catalytic Reduction of Carbamate Precursors

One documented method involves the catalytic hydrogenation of carbamate derivatives of 2-methyl-1-substituted phenyl-2-propyl amines. The process includes:

  • Starting from 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester
  • Catalytic hydrogenation at room temperature in solvents such as methanol, ethanol, tetrahydrofuran, or toluene
  • The catalyst facilitates the cleavage of the carbamate group, yielding the chiral amine

Reaction Conditions and Notes:

Step Reagents/Conditions Solvent Options Temperature Catalyst Role
1 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester Methanol, Ethanol, THF, Toluene Room Temp Catalytic hydrogenation to amine
  • Organic bases such as lithium diisopropylamide, n-butyllithium, or sodium hydride are used in earlier steps to generate intermediates.

Methylation and Salt Formation

  • The free base amine is methylated on the nitrogen, typically using methylating agents under controlled conditions.
  • The methylated amine is then converted to the hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid solutions.

Important Considerations:

  • Handling gaseous hydrogen chloride requires strict safety protocols due to its corrosive and hazardous nature.
  • The hydrochloride salt formation improves solubility and stability for further applications.

Alternative Routes via Mannich Reaction and Reduction

Another approach involves:

  • Starting from acetophenone, performing a Mannich reaction with suitable amine and formaldehyde sources to yield intermediates
  • Subsequent reduction and hydrolysis steps to afford the target amine
  • This method boasts high overall yields (≥74%) and uses readily available, inexpensive reagents with mild reaction conditions, facilitating industrial scalability.

Preparation of Stock Solutions for Experimental Use

A typical preparation of stock solutions involves dissolving weighed amounts of the hydrochloride salt in appropriate solvents to achieve desired molarities.

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 5.385 1.077 0.5385
5 26.925 5.385 2.6925
10 53.850 10.770 5.385
  • Solutions should be prepared freshly or aliquoted and stored to avoid degradation from freeze-thaw cycles.

Industrial and Practical Considerations

  • Some processes use costly reagents like propylene glycol or require long reaction times and complex workups, which are less suitable for industrial scale.
  • Continuous removal of water during condensation reactions improves yield and purity.
  • The use of seeding with chiral mandelate salts can enhance stereochemical purity.
  • Recrystallization from solvents such as ethyl acetate, dichloromethane, and diethyl ether is employed for purification.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Catalytic hydrogenation of carbamate ester 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester Catalytic reduction in MeOH, EtOH, THF, or toluene Mild conditions, room temp, good stereocontrol Requires catalyst, multiple steps
Mannich reaction + reduction Acetophenone Mannich reaction, reduction, hydrolysis High yield (≥74%), cheap reagents, mild conditions Multi-step, requires purification
Methylation + HCl salt formation Free base amine Methylation, treatment with HCl gas or solution Produces stable hydrochloride salt Handling hazardous HCl gas

Chemical Reactions Analysis

Types of Reactions

Methyl[(1S)-1-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, primary amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological distinctions between methyl[(1S)-1-phenylpropyl]amine hydrochloride and analogous compounds.

Compound Name (CAS) Molecular Formula Key Structural Features Pharmacological/Functional Role Reference
Methyl[(1S)-1-phenylpropyl]amine HCl (19146-52-2) C₁₀H₁₆ClN (S)-configured propylamine, phenyl group Catalytic intermediate, chiral ligand
Dapoxetine HCl (119356-77-3) C₂₁H₂₃NO·HCl Naphthyloxy group, dimethylamino substituent Serotonin reuptake inhibitor (PE treatment)
(S)-1-(2-Fluorophenyl)propan-1-amine HCl (1075715-56-8) C₉H₁₂FN·HCl Fluorine substituent on phenyl ring Potential CNS activity (unconfirmed)
N-Desmethyltrimebutine HCl (294882-33-0) C₂₁H₂₆NO₅·HCl Trimethoxybenzoate ester, methylamino group Impurity in gastrointestinal drugs
(1S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl (1032114-81-0) C₁₁H₁₈ClN 2,4-Dimethylphenyl substituent Unspecified intermediate

Functional Group Modifications

  • Naphthyloxy vs. Phenyl Groups: Dapoxetine HCl incorporates a naphthyloxy group and dimethylamino substituent, enhancing its serotonin receptor affinity and selectivity compared to the simpler phenyl group in methyl[(1S)-1-phenylpropyl]amine HCl. This modification underpins dapoxetine’s clinical efficacy in treating premature ejaculation (PE) .

Stereochemical and Physicochemical Differences

  • Stereochemical Purity : Methyl[(1S)-1-phenylpropyl]amine HCl and its analogs (e.g., CAS 1032114-81-0) are synthesized with high enantiomeric excess (>96% ee), ensuring reproducibility in asymmetric synthesis .
  • Salt Form Stability : Hydrochloride salts are preferred for their hygroscopic stability, whereas free bases (e.g., methyl(2-methylpropyl)amine, CAS 625-43-4) require stringent handling due to volatility and flammability .

Biological Activity

Methyl[(1S)-1-phenylpropyl]amine hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C10H15ClN
  • Molecular Weight : Approximately 185.6937 g/mol
  • Structural Characteristics : The compound features a chiral center, existing in two enantiomeric forms, with the (1S) configuration being particularly significant for its biological applications.

This compound functions primarily through its interaction with various receptors and enzymes in the central nervous system (CNS). As a secondary amine, it can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction is crucial for its pharmacological effects:

  • Dopamine Transporter (DAT) : The compound may influence dopamine transport and signaling pathways, which are vital for mood regulation and cognitive functions .
  • Monoamine Reuptake Inhibition : Similar compounds have demonstrated monoamine reuptake inhibition, suggesting that this compound could exhibit similar properties .

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Potential Therapeutic Applications : Investigated for its role as a precursor in pharmaceutical synthesis, particularly in developing treatments for neurological disorders.
  • Interaction Studies : Focused on its pharmacological profile concerning various receptors in the CNS, highlighting its potential efficacy and safety profiles.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC10H15ClNChiral configuration; potential CNS stimulant
2-Methyl-1-phenylpropan-1-amine hydrochlorideC10H16ClNDifferent stereochemistry affecting activity
N-MethylamphetamineC10H15NMore potent CNS stimulant
AmphetamineC9H13NWell-studied stimulant used in ADHD treatment
PhenylethylamineC8H11NNaturally occurring compound influencing mood

Case Study 1: Monoamine Reuptake Inhibition

A study focused on the development of monoamine reuptake inhibitors revealed that compounds similar to this compound exhibit significant selectivity towards norepinephrine reuptake inhibition. This suggests that this compound could be explored further for its potential therapeutic uses in mood disorders .

Case Study 2: Dopaminergic Activity

Research into the dopaminergic system indicates that compounds affecting DAT may have implications for treating conditions like Parkinson's disease. This compound's interaction with DAT could provide insights into developing novel treatments targeting dopamine-related disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl[(1S)-1-phenylpropyl]amine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via asymmetric synthesis using chiral auxiliaries or catalysts. For example, a documented route involves reacting N-[(1S)-1-phenylpropyl]-P,P-diphenylphosphinic amide with diethylzinc to achieve stereochemical control . Enantiomeric purity is verified using chiral HPLC or polarimetry, ensuring >99% enantiomeric excess (e.e.). Comparative studies with enzymatic resolution methods (e.g., as seen in dapoxetine synthesis) highlight the importance of chiral stationary phases for purity validation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm molecular structure and stereochemistry.
  • FTIR : Identifies amine (N-H stretch at ~3300 cm1^{-1}) and hydrochloride (broad O-H stretch) functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 366.5 g/mol for related compounds) .
  • Elemental Analysis : Quantifies nitrogen content to confirm amine functionalization .

Q. What are the critical physicochemical properties of this compound, and how are they measured?

  • Methodological Answer : Key properties include:

  • Solubility : Tested in water and organic solvents (e.g., ethanol, DMSO) via gravimetric analysis.
  • Stability : Assessed under varying pH and temperature using accelerated stability studies monitored by HPLC .
  • Melting Point : Determined via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Evaluate chiral catalysts (e.g., BINAP-metal complexes) for enantioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization risks.
  • Example : A 72% yield and 98% e.e. were achieved using diethylzinc and chiral phosphinic amides under inert conditions .

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize protocols for moisture control (e.g., glovebox use) and reagent purity.
  • Cross-Validation : Combine FTIR, NMR, and X-ray crystallography to confirm structural consistency .
  • Meta-Analysis : Compare datasets across studies to identify variables (e.g., humidity, storage time) affecting stability .

Q. How does stereochemical configuration influence pharmacological interactions, and what assays are used to study this?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Use receptor binding studies (e.g., serotonin transporters) to compare (1S) vs. (1R) enantiomers.
  • In Silico Modeling : Molecular docking predicts binding affinities based on chirality .
  • In Vivo Studies : Evaluate pharmacokinetic profiles (e.g., half-life, bioavailability) in animal models.

Q. What advanced analytical techniques are employed for impurity profiling in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Detects trace impurities (e.g., diastereomers, unreacted intermediates) at ppm levels .
  • Chiral Chromatography : Resolves enantiomeric contaminants using cellulose-based columns .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition products under thermal stress.

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